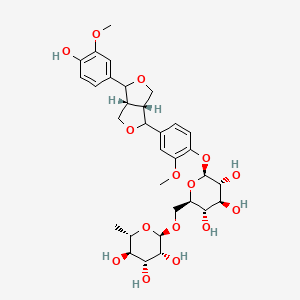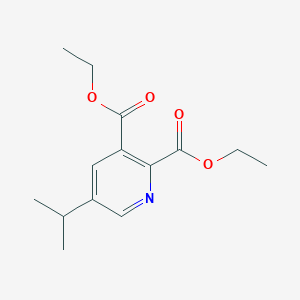![molecular formula C6H10ClN4O5P B14331223 N,N'-Bis[(2-oxo-1,3-oxazolidin-3-yl)]phosphorodiamidic chloride CAS No. 102054-53-5](/img/structure/B14331223.png)
N,N'-Bis[(2-oxo-1,3-oxazolidin-3-yl)]phosphorodiamidic chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(2-oxo-3-oxazolidinylamino)chlorophosphine oxide is a chemical compound with the molecular formula C6H10ClN4O5P and a molecular weight of 284.59 g/mol . This compound is known for its unique structure, which includes oxazolidinyl groups and a chlorophosphine oxide moiety. It is used in various scientific research applications due to its reactivity and functional properties.
Méthodes De Préparation
The synthesis of Bis(2-oxo-3-oxazolidinylamino)chlorophosphine oxide involves the reaction of chlorophosphine oxide with oxazolidinylamine derivatives under controlled conditions. The reaction typically requires an inert atmosphere and specific temperature settings to ensure the desired product is obtained. Industrial production methods may involve large-scale synthesis using automated reactors and stringent quality control measures to maintain product purity and consistency .
Analyse Des Réactions Chimiques
Bis(2-oxo-3-oxazolidinylamino)chlorophosphine oxide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form higher oxidation state products.
Reduction: It can be reduced under specific conditions to yield different derivatives.
Substitution: The chlorophosphine oxide group can be substituted with other nucleophiles, leading to the formation of new compounds. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols.
Applications De Recherche Scientifique
Bis(2-oxo-3-oxazolidinylamino)chlorophosphine oxide is utilized in various scientific research fields:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of peptide bonds and other amide linkages.
Biology: This compound is employed in the study of enzyme mechanisms and protein interactions.
Industry: It is used in the production of specialty chemicals and materials, including polymers and advanced composites
Mécanisme D'action
The mechanism of action of Bis(2-oxo-3-oxazolidinylamino)chlorophosphine oxide involves its interaction with specific molecular targets, such as enzymes and proteins. The oxazolidinyl groups can form covalent bonds with active site residues, inhibiting enzyme activity. Additionally, the chlorophosphine oxide moiety can participate in various chemical reactions, altering the function of target molecules .
Comparaison Avec Des Composés Similaires
Similar compounds to Bis(2-oxo-3-oxazolidinylamino)chlorophosphine oxide include:
Bis(2-oxo-3-oxazolidinyl)phosphinic chloride: This compound has a similar structure but lacks the amino group, leading to different reactivity and applications.
Diphenylphosphinic chloride: Another related compound with different substituents, used in similar chemical reactions but with distinct properties.
Phenylphosphonic dichloride: This compound is used in similar applications but has a different molecular structure and reactivity.
Bis(2-oxo-3-oxazolidinylamino)chlorophosphine oxide is unique due to its specific combination of functional groups, which confer distinct reactivity and applications in various scientific fields.
Propriétés
Numéro CAS |
102054-53-5 |
|---|---|
Formule moléculaire |
C6H10ClN4O5P |
Poids moléculaire |
284.59 g/mol |
Nom IUPAC |
3-[[chloro-[(2-oxo-1,3-oxazolidin-3-yl)amino]phosphoryl]amino]-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C6H10ClN4O5P/c7-17(14,8-10-1-3-15-5(10)12)9-11-2-4-16-6(11)13/h1-4H2,(H2,8,9,14) |
Clé InChI |
IZLCBIAXXCKIIV-UHFFFAOYSA-N |
SMILES canonique |
C1COC(=O)N1NP(=O)(NN2CCOC2=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Octahydro-3H-pyrrolo[1,2-a]azepin-3-one](/img/structure/B14331152.png)

![[(1,2,3,4,5-Pentamethylcyclopenta-2,4-dien-1-yl)selanyl]benzene](/img/structure/B14331168.png)
silane](/img/structure/B14331173.png)

![2-hydroxy-6-(hydroxymethyl)-4-methoxy-3-[(2E,4E)-octa-2,4-dienoyl]benzoic Acid](/img/structure/B14331192.png)




![2-[(E)-N-ethoxy-C-propylcarbonimidoyl]-3-hydroxy-5-thiophen-3-ylcyclohex-2-en-1-one](/img/structure/B14331226.png)
![2-[2-(4-Morpholinyl)ethyl]benzonitrile](/img/structure/B14331233.png)
